4-(Pentane-1-sulfonyl)aniline
Description
Contextualizing 4-(Pentane-1-sulfonyl)aniline within Sulfonamide and Arylamine Chemistry
This compound is a molecule that integrates the key functional groups of both sulfonamides and arylamines. The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, famously present in sulfa drugs, the first class of synthetic antimicrobial agents. sigmaaldrich.com The versatility of the sulfonamide functional group extends to its role as a bioisostere for other functional groups in drug design. fishersci.com
Arylamines, or anilines, are fundamental components in the synthesis of a vast range of organic chemicals, including dyes, polymers, and pharmaceuticals. uni.lu The amino group on the aromatic ring is a powerful activating group in electrophilic aromatic substitution reactions, although its reactivity often needs to be modulated to achieve selective transformations. pentachemicals.eu
While specific data for this compound is not widely available in public literature, its properties can be inferred from closely related analogs such as 4-(methylsulfonyl)aniline (B1202210) and 4-(phenylsulfonyl)aniline (B194103).
Table 1: Comparison of 4-(Alkyl/Aryl-sulfonyl)aniline Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₁₁H₁₇NO₂S | 227.32 (calculated) | Pentyl group on sulfonyl |
| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | 171.22 | Methyl group on sulfonyl |
| 4-(Phenylsulfonyl)aniline | C₁₂H₁₁NO₂S | 233.29 | Phenyl group on sulfonyl |
Data for 4-(methylsulfonyl)aniline and 4-(phenylsulfonyl)aniline sourced from commercial supplier and database information.
A common synthetic route to produce 4-(alkylsulfonyl)anilines involves the reduction of the corresponding nitro compound. For instance, 4-(methylsulfonyl)aniline can be synthesized by the hydrogenation of 1-methanesulfonyl-4-nitro-benzene over a palladium on carbon (Pd/C) catalyst. A similar approach could likely be employed for the synthesis of this compound.
Significance of Arylsulfonyl Anilines as Advanced Synthetic Intermediates and Molecular Scaffolds in Organic Synthesis
Arylsulfonyl anilines are valuable as advanced synthetic intermediates due to the presence of two reactive sites: the amino group and the aromatic ring. The amino group can be readily acylated, alkylated, or diazotized, leading to a diverse array of derivatives. The aromatic ring, activated by the amino group, can undergo electrophilic substitution reactions, allowing for the introduction of further functional groups.
The sulfonyl group, while generally stable, can also participate in certain chemical transformations. The combination of these features makes arylsulfonyl anilines versatile scaffolds for the construction of more complex molecules. They are particularly useful in the synthesis of compounds with potential biological activity, where the sulfonyl aniline (B41778) core can serve as a key structural motif for interaction with biological targets. For example, 4-(phenylsulfonyl)aniline is used in the preparation of novel inhibitors of androgen receptor-mediated transcription. tcichemicals.com
Overview of Research Trajectories in Sulfonyl-Containing Aromatic Amines
Current research involving sulfonyl-containing aromatic amines is multifaceted. One significant area of focus is in medicinal chemistry, where these compounds are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The structural diversity that can be achieved by modifying the substituents on both the aryl and sulfonyl portions of the molecule allows for the fine-tuning of pharmacological properties.
Another active area of research is in materials science. The rigid structure and potential for hydrogen bonding in arylsulfonyl anilines make them attractive building blocks for the development of novel polymers and functional materials. For instance, sulfonated anilines have been used to synthesize oligomers with distinct microstructures for potential applications in electronics and energy storage. solumetrics.co.uk
Furthermore, there is ongoing interest in developing more efficient and environmentally friendly synthetic methods for the preparation of sulfonyl-containing aromatic amines. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. scbt.com The study of aminophenyl sulfone compounds and their metabolites in the environment is also a growing field of research, highlighting the broader relevance of this class of compounds. scbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pentylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-4-9-15(13,14)11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQMSHBCBPZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of C S and C N Bond Formation in Arylsulfonyl Anilines
Radical Mechanism Pathways in Sulfonylation Processes
Radical-based transformations have become a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity for C-S bond formation. These pathways typically involve the generation of highly reactive sulfonyl radical intermediates.
The sulfate (B86663) radical anion (SO4•−) is a potent one-electron oxidant with a high reduction potential (2.43 V vs. NHE in aqueous solutions) that is increasingly utilized in organic synthesis. taylorfrancis.com It is commonly generated from the homolytic cleavage of persulfates, such as potassium persulfate (K₂S₂O₈), under thermal or photochemical conditions. taylorfrancis.comnih.gov In the context of arylsulfonyl aniline (B41778) synthesis, the SO4•− radical plays a dual role, initiating reactions through either Hydrogen Atom Abstraction (HAT) or Single Electron Transfer (SET). nih.gov
For instance, in the oxidation of N-(arylsulfonyl)benzylamines, the SO4•− radical abstracts a hydrogen atom from the benzylic position to generate a benzylic radical. nih.gov This is followed by a single electron transfer to form a reactive imine product. nih.gov The involvement of SO4•− has been identified in the degradation of various organic compounds and the functionalization of complex molecules. taylorfrancis.compnas.org Its ability to generate sulfur-centered radicals makes it a key player in oxidative transformations leading to C-S bond formation. copernicus.org
Visible-light photoredox catalysis has emerged as a premier strategy for forging C-S bonds under mild conditions. beilstein-journals.orgrsc.org This approach utilizes photosensitizers, such as iridium or ruthenium complexes, that, upon visible-light excitation, can initiate single electron transfer (SET) processes. beilstein-journals.orgnih.gov
A common mechanistic cycle for the sulfonylation of anilines begins with the photoexcited catalyst oxidizing the aniline derivative to a radical cation. nih.govnih.gov Simultaneously, the reduced form of the catalyst is generated, which is a potent reductant. This reduced catalyst can then engage with a sulfonyl source, such as a sulfonyl fluoride (B91410) or sulfinate salt, via a second SET event. nih.govnih.gov This reductive step cleaves the sulfur-X bond (e.g., S-F) to generate a fluoride anion and the crucial sulfonyl radical. nih.govrsc.org The newly formed sulfonyl radical then couples with the aniline radical cation to form the desired arylsulfonyl aniline product. nih.govresearchgate.net This dual catalytic cycle allows for the efficient generation of reactive radical intermediates from stable precursors at room temperature. beilstein-journals.orgruepinglab.com
The versatility of this method allows for the use of various sulfur sources, including sulfonyl chlorides, sulfinate salts, and sulfonamides, to generate the key sulfonyl radicals for subsequent C-S bond formation. rsc.orgrsc.org
The transient nature of radical intermediates makes their direct observation challenging. Therefore, indirect methods, primarily radical trapping experiments, are widely employed to provide compelling evidence for their existence in a reaction pathway. mdpi.com In these studies, a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), butylated hydroxytoluene (BHT), or 1,1-diphenylethene (DPE), is added to the reaction mixture. mdpi.comnih.gov
If the reaction proceeds through a radical mechanism, the scavenger will intercept the radical intermediate, thereby inhibiting or completely suppressing the formation of the desired product. nih.govnih.gov Numerous studies on sulfonylation reactions have demonstrated this effect. For example, in the copper-catalyzed sulfonylation of anilines and the visible-light-mediated synthesis from sulfonyl fluorides, the addition of TEMPO resulted in either a significant decrease in yield or complete shutdown of the reaction. nih.govmdpi.com Furthermore, the formation of the corresponding radical-scavenger adducts can often be detected by techniques like high-resolution mass spectrometry (HRMS), providing definitive proof of the specific radical's presence. nih.govrsc.org
Table 1: Radical Scavengers Used in Mechanistic Studies of Sulfonylation
| Radical Scavenger | Abbreviation | Outcome of Trapping Experiment | References |
|---|---|---|---|
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Reaction inhibited or suppressed; TEMPO-adduct detected | nih.govmdpi.comnih.govnih.gov |
| Butylated Hydroxytoluene | BHT | Reaction hindered | mdpi.comnih.gov |
| 1,1-Diphenylethene | DPE | Reaction hindered; DPE-adduct detected | mdpi.comnih.gov |
Electrophilic Aromatic Substitution (SEAr) Mechanisms in Sulfonation
Classical sulfonation of anilines often proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This pathway involves the attack of an electrophile on the electron-rich aniline ring.
In an electrophilic aromatic substitution reaction, the regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. wikipedia.org The amino group (-NH₂) of aniline is a powerful activating group and an ortho, para-director. lkouniv.ac.inbyjus.com This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the benzene (B151609) ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. wikipedia.org This stabilization is most effective when the attack occurs at the ortho and para positions. wikipedia.orglkouniv.ac.in
Consequently, the direct sulfonation of aniline with reagents like fuming sulfuric acid typically yields the para-substituted product, p-aminobenzenesulfonic acid (sulfanilic acid), as the major isomer. byjus.com The ortho isomer is formed in smaller amounts, often due to steric hindrance from the amino group. researchgate.net However, under strongly acidic conditions, the aniline is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, which can lead to the formation of meta-substituted products. byjus.com
To achieve different regioselectivity, alternative strategies have been developed. For instance, a rearrangement reaction of O-(arenesulfonyl)hydroxylamines has been shown to provide ortho-sulfonyl anilines with excellent regiocontrol, a result complementary to classical sulfonation methods. cam.ac.uk Additionally, the use of shape-selective solid catalysts like zeolites can favor the formation of the para isomer in various electrophilic aromatic substitution reactions. researchgate.net
Discernment of Intermolecular versus Intramolecular Rearrangement Mechanisms
Rearrangement reactions provide another avenue for the synthesis of arylsulfonyl anilines. A key mechanistic question in these transformations is whether the migrating group detaches completely from the molecule and reattaches at a new position (intermolecular) or shifts to the new position within the same molecule (intramolecular).
Crossover experiments are a primary tool for distinguishing between these two pathways. In a typical crossover experiment, two structurally similar but distinct substrates are allowed to react together. If the reaction is intermolecular, a mixture of four products is expected: the two rearranged products and two "crossover" products where the migrating group from one substrate attaches to the other. If the mechanism is strictly intramolecular, only the two rearranged products will be formed.
Studies on the thermal rearrangement of N-arylsulfamates to para-sulfonyl anilines have confirmed an intermolecular mechanism. nih.gov Control experiments and kinetic isotope effect studies supported the idea that sulfur trioxide (SO₃) is released from the N-sulfamate and then reacts with a separate aniline molecule in an intermolecular SEAr reaction. researchgate.netnih.gov Similarly, a photoinitiated N- to C-sulfonyl migration in dihydropyridinones was shown to proceed via an intermolecular radical chain process, as evidenced by crossover experiments and EPR studies that detected a sulfonyl radical. rsc.org An aminative rearrangement of O-(arenesulfonyl)hydroxylamines to ortho-sulfonyl anilines was also established to be intermolecular. cam.ac.uk
In contrast, a competition experiment for a desulfinylative Smiles rearrangement to form diarylamines showed no crossover product, supporting an intramolecular mechanism for that specific transformation. manchester.ac.uk These findings highlight that the nature of the rearrangement (intermolecular vs. intramolecular) is highly dependent on the substrate and reaction conditions.
Table 2: Mechanistic Determination in Rearrangement Reactions
| Reaction Type | Key Experiment | Proposed Mechanism | References |
|---|---|---|---|
| Thermal Rearrangement of Arylsulfamates | Crossover and Kinetic Isotope Effect | Intermolecular | researchgate.netnih.gov |
| Photoinitiated N- to C-sulfonyl Migration | Crossover and EPR Spectroscopy | Intermolecular | rsc.org |
| Aminative Rearrangement of O-(arenesulfonyl)hydroxylamines | Mechanistic Experiments | Intermolecular | cam.ac.uk |
| Desulfinylative Smiles Rearrangement | Competition Experiment | Intramolecular | manchester.ac.uk |
Transition State Analysis and Energy Profiles in Catalytic Cycles
Computational studies, particularly Density Functional Theory (DFT), have become indispensable for mapping the energetic landscapes of catalytic reactions that form arylsulfonyl anilines. These analyses help to identify key intermediates and transition states, providing a molecular-level understanding of the reaction pathway.
In the palladium-catalyzed ortho-arylation of unprotected anilines, a Gibbs energy profile was calculated to understand the competition between C–H activation (leading to C–C bond formation) and C–N coupling. nih.govsemanticscholar.org The study revealed that with a cooperating [2,2′-bipyridin]-6(1H)-one (bipy-6-O) ligand, the energy barrier for ortho C–H activation is 2.0 kcal/mol lower than that for the competing C–N reductive elimination. nih.govsemanticscholar.org This kinetic preference, driven by the ligand, successfully explains the observed chemoselectivity for C–H arylation over N-arylation. The calculations showed an activation barrier of 12.1 kcal/mol for the ortho C–H cleavage, compared to 14.1 kcal/mol for the aryl-amido reductive elimination. nih.govsemanticscholar.org
Similarly, in the synthesis of chiral sulfonimidamides from anilines and sulfonimidoyl fluorides, a reaction analogous to sulfonamide formation, computational and experimental studies identified a Lewis acid-catalyzed SN2-type mechanism. acs.orgresearchgate.net The use of calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) as an additive was crucial. DFT calculations revealed that the catalytic cycle proceeds through a transition state (TS1) with an activation energy of 17.3 kcal/mol. acs.org In this transition state, the calcium ion coordinates to both the sulfonyl group and the leaving fluoride ion, facilitating the nucleophilic attack of the aniline at the sulfur center. acs.orgresearchgate.net
The energy profile for this reaction shows that an initial adduct between the catalyst and the aniline is formed, which is 3.3 kcal/mol higher in energy than the separated reactants. acs.org Following the SN2-type attack via TS1, an intermediate complex is formed, which then undergoes a nearly barrierless deprotonation by another aniline molecule to release the final product. acs.org
Energy profiles have also been elucidated for iron-catalyzed C–N bond formation. The pathway involving an iron porphyrin nitrene (IPN) intermediate has been investigated, providing insights that can be compared to analogous carbene-mediated transformations. researchgate.net
| Reaction Type | Catalyst/Ligand System | Calculated Barrier (ortho C-H) | Calculated Barrier (C-N Coupling) | Energy Difference (ΔΔG‡) | Reference |
| Pd-catalyzed ortho-Arylation | Pd / bipy-6-O | 12.1 kcal/mol | 14.1 kcal/mol | 2.0 kcal/mol | nih.govsemanticscholar.org |
| Pd-catalyzed meta-Arylation | Pd / bipy-6-O | 19.0 kcal/mol | - | 6.9 kcal/mol higher than ortho | nih.govsemanticscholar.org |
| Pd-catalyzed para-Arylation | Pd / bipy-6-O | 19.4 kcal/mol | - | 7.3 kcal/mol higher than ortho | nih.govsemanticscholar.org |
| Ca-catalyzed Sulfonimidamide Formation | Ca(NTf₂)₂ | - | 17.3 kcal/mol (SN2 attack) | - | acs.org |
Table 1: Calculated Gibbs Energy Barriers for Competing Pathways in Aniline Functionalization.
Application of Kinetic Isotope Effect (KIE) Studies in Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and clarifying whether a specific bond is broken or formed in that step. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide profound mechanistic insights.
In the context of C–N bond formation, KIE studies have been used to distinguish between different mechanisms. For a metal-free intermolecular oxidative amination of arenes, a KIE of approximately 1 (kH/kD = 0.98) was observed when using deuterated phthalimide. nih.gov This result indicates that the cleavage of the N–H bond is not the rate-limiting step of the reaction. nih.gov Similarly, a low KIE value of kH/kD = 1.30 was found in a visible-light-induced synthesis of indoles, suggesting that C–H bond cleavage is not involved in the turnover-limiting process of that specific photochemical reaction. rsc.org
Conversely, a significant intermolecular KIE of kH/kD = 3 was observed in a rhodium-catalyzed cyanation reaction, indicating that C–H bond cleavage is indeed involved in the rate-limiting step. rsc.org In copper-catalyzed C–H amidation reactions, KIE studies have also pointed to C–H bond activation being the rate-determining step. researchgate.net
Primary and secondary α-deuterium KIEs have been observed in the SN2 reactions of benzenesulfonates with deuterated aniline nucleophiles, supporting a four-center transition state mechanism in certain cases. rsc.org These studies demonstrate the utility of KIE in probing the intricate details of C–N bond-forming steps.
| Reaction | Isotopic Labeling | Observed KIE (kH/kD) | Mechanistic Implication | Reference |
| Oxidative Amination of Arenes | Phthalimide vs. Phthalimide-d | ~1 | N-H bond cleavage is not rate-limiting. | nih.gov |
| Visible-light-induced Indole Synthesis | Deuterated vs. non-deuterated reactant | 1.30 | C-H cleavage not in turnover-limiting step. | rsc.org |
| Rh-catalyzed Cyanation | Deuterated vs. non-deuterated reactant | 3 | C-H bond cleavage is rate-limiting. | rsc.org |
| SN2 reaction with anilines | Deuterated aniline nucleophiles | - | Evidence for four-center transition state. | rsc.org |
Table 2: Kinetic Isotope Effect (KIE) Data in Mechanistic Studies of Aniline Reactions.
Influence of Solvents and Additives on Reaction Pathways and Selectivity
The choice of solvent and the use of additives can dramatically influence the outcome of reactions forming arylsulfonyl anilines, affecting reaction rates, yields, and chemo- and regioselectivity.
In a visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, a screen of solvents revealed that acetonitrile (B52724) (MeCN) was superior to other organic solvents like THF, DMSO, and methanol. nih.gov The reaction also required a base, with the weak inorganic base sodium bicarbonate (NaHCO₃) providing the best yield (82%). nih.gov This highlights how both solvent and a basic additive are critical for reaction efficiency.
The role of additives is further exemplified in the copper-catalyzed sulfonylation of anilines with sodium sulfinates. mdpi.comnih.govresearchgate.net This reaction employs a heterogeneous copper catalyst (CuₓOᵧ@CS-400), an oxidant (K₂S₂O₈), and an additive (Ag₂CO₃) in an acetone/water solvent system. mdpi.comresearchgate.net Mechanistic proposals suggest the copper catalyst first forms a complex with the aniline derivative, which then undergoes a single electron transfer (SET) with the oxidant. mdpi.com The silver salt additive is believed to facilitate the generation of the sulfonyl radical from the sodium sulfinate. mdpi.com
In the synthesis of sulfonimidamides, the Lewis acid additive Ca(NTf₂)₂ was found to be essential for activating the sulfonyl fluoride towards nucleophilic attack by the aniline. acs.orgresearchgate.net Interestingly, the reaction showed autoinhibition, where the product binds to the catalyst and slows the reaction down. This was overcome by using a second equivalent of the calcium additive, which allowed the reaction to proceed to completion at room temperature instead of requiring heat. acs.org
Solvents can also govern selectivity. In palladium-catalyzed cross-coupling reactions, polar coordinating solvents like nitriles can coordinate to the palladium center, altering the catalytically active species and inverting the selectivity of oxidative addition compared to non-coordinating solvents like THF. montana.edu Similarly, in the synthesis of primary anilines via iron-catalyzed C-H amination, the solvent system (MeCN/H₂O) was a key parameter, and certain additives like acids could tune the regioselectivity of the functionalization. acs.org The use of highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote acid-catalyzed hydroarylation of olefins with anilines by stabilizing ionic intermediates without the need for an external catalyst. researchgate.net
| Reaction | Solvent | Additive(s) | Role of Additive/Solvent | Reference |
| Visible-light Sulfonylation | Acetonitrile | NaHCO₃ (base) | Base required for reaction; MeCN optimal solvent. | nih.gov |
| Copper-catalyzed Sulfonylation | Acetone/H₂O | K₂S₂O₈ (oxidant), Ag₂CO₃ | Oxidant and additive generate radical species. | mdpi.com |
| Ca-catalyzed Sulfonimidamide Formation | Dichloromethane | Ca(NTf₂)₂ (Lewis acid) | Activates sulfonyl fluoride, prevents product inhibition. | acs.orgresearchgate.net |
| Pd-catalyzed Cross-Coupling | THF vs. Benzonitrile | Benzonitrile | Coordinating solvent changes catalyst, inverts selectivity. | montana.edu |
| Acid-catalyzed Hydroarylation | HFIP | None | Solvent acts as proton donor to activate olefin. | researchgate.net |
Table 3: Influence of Solvents and Additives on Aniline Sulfonylation and Related Reactions.
Computational and Theoretical Chemistry of 4 Pentane 1 Sulfonyl Aniline and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For sulfonamides, these methods, particularly Density Functional Theory (DFT), are instrumental in understanding their structure-activity relationships.
Density Functional Theory (DFT) Studies of Molecular Structure, Conformation, and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and energetic characteristics of molecules like 4-(pentane-1-sulfonyl)aniline and its analogues.
For this compound, the pentyl chain introduces conformational flexibility. DFT calculations would be essential to determine the preferred spatial arrangement of this alkyl group relative to the sulfonanilide moiety. The energetic landscape would likely feature several low-energy conformers corresponding to different rotations around the C-S and S-N bonds. Theoretical studies on N-sulfonyl ynamides have shown how computational methods can elucidate complex reaction mechanisms and conformational preferences. nih.gov
Table 1: Representative Bond Lengths and Angles in Sulfonamides from Crystallographic and DFT Studies
| Parameter | Typical Value (from analogues) | Reference |
| S-O bond length | ~1.43 Å | nih.gov |
| S-N bond length | ~1.63 Å | nih.gov |
| S-C (aryl) bond length | ~1.76 Å | nih.gov |
| O-S-O bond angle | ~120° | nih.gov |
| C-S-N bond angle | ~107° | nih.gov |
| Dihedral Angle (Phenyl/SO2) | Varies, e.g., ~50-80° | d-nb.info |
Note: The data in this table are generalized from studies on various sulfonamide analogues and serve as an estimation for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Isodensity Surfaces)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
For sulfonamides, the HOMO is typically localized on the electron-rich aniline (B41778) part of the molecule, while the LUMO is often centered on the electron-withdrawing sulfonyl group and the adjacent phenyl ring. mdpi.com In a study on benzotriazinone sulfonamides, the introduction of a sulfonyl group was shown to influence the electronic properties and inhibitory activity of the compounds. mdpi.com
Table 2: Illustrative FMO Data for Analogous Sulfonamides
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Benzenesulfonamide Derivative 1 | -6.5 | -1.5 | 5.0 | mdpi.com |
| Benzenesulfonamide Derivative 2 | -7.0 | -2.0 | 5.0 | d-nb.info |
Note: This table presents hypothetical but representative values based on published data for analogous compounds to illustrate the expected range for this compound.
Electrostatic Potential Surface (ESP) and Charge Distribution Analysis
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline are typically regions of negative electrostatic potential (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and parts of the phenyl ring may exhibit positive electrostatic potential (blue), indicating sites for nucleophilic attack.
In a study on O-benzenesulfonylated pyrimidines, Hirshfeld surface analysis, which is related to the ESP, was used to investigate intermolecular interactions. d-nb.info The ESP of this compound would be expected to show a distinct polarization, with the sulfonyl group being strongly electron-withdrawing and the amino group being electron-donating. This electronic push-pull system is characteristic of many sulfonamides and is crucial for their biological activity and chemical reactivity.
Molecular Dynamics Simulations for Conformational Landscapes (Applicability to Sulfonamide Structures)
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For flexible molecules like this compound, MD simulations can explore the conformational landscape, revealing the most stable and populated conformations in different environments (e.g., in a solvent or interacting with a biological target).
Theoretical Prediction of Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors are calculated from the electronic properties of the molecule, such as the energies of the frontier orbitals.
Chemical Hardness (η), Electronic Chemical Potential (μ), and Electrophilicity Index (ω)
Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. The electronic chemical potential (μ) represents the escaping tendency of electrons from a system and is related to the molecule's electronegativity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
Table 3: Calculated Reactivity Descriptors for a Representative Benzenesulfonamide Analogue
| Descriptor | Formula | Typical Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.5 eV |
| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~-4.0 eV |
| Electrophilicity Index (ω) | μ² / (2η) | ~3.2 eV |
Note: The values are illustrative and based on typical HOMO and LUMO energies for sulfonamide analogues.
Ionization Potential (I) and Electron Affinity (A)
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the chemical reactivity and stability of a molecule. The ionization potential is the minimum energy required to remove an electron from a neutral molecule in its gaseous state, while the electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. rug.nlucf.edu These parameters are crucial for understanding the electron-donating and electron-accepting capabilities of a compound.
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate these properties. The delta-self-consistent field (delta-SCF) method is one such approach where the IP and EA are determined from the energy difference between the neutral molecule and its corresponding cation or anion. researchgate.net
Generally, the first ionization energy decreases as the atomic radius increases, and it sees small deviations when a new subshell begins. ucf.edu For aromatic compounds like aniline, the IP is well-documented. The introduction of substituents alters these values, providing insight into their electronic effects.
Table 1: Ionization Potential Data for Aniline and Related Compounds
| Compound | Ionization Potential (eV) | Method |
|---|---|---|
| Aniline | 7.72 | Photoionization |
| Benzene (B151609) | 9.24 | Photoionization |
This table presents experimental ionization potential values for aniline and related benzene derivatives to illustrate substituent effects. Data sourced from the NIST WebBook. nist.gov
Hyperpolarizability and Non-Linear Optical (NLO) Response Calculations
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. frontiersin.org The NLO response of a molecule is characterized by its hyperpolarizability (β), which describes the non-linear change in the dipole moment in the presence of a strong external electric field. Materials with a large hyperpolarizability are sought after for applications such as second-harmonic generation (SHG). rug.nl
Organic molecules featuring an electron donor and an electron acceptor group connected by a π-conjugated system (D-π-A) often exhibit significant NLO properties. bohrium.com this compound fits this structural motif, with the amino group acting as the donor, the sulfonyl group as the acceptor, and the benzene ring as the π-bridge. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large NLO response.
Computational chemistry provides essential tools for predicting the NLO properties of new molecules. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the static and frequency-dependent hyperpolarizabilities. bohrium.com The choice of functional (e.g., B3LYP, CAM-B3LYP) can influence the accuracy of the calculated values. bohrium.com The calculated hyperpolarizability of a candidate molecule is often compared to that of a standard reference material like urea (B33335). For instance, the hyperpolarizability of a polymer containing 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) was calculated to be 499.22 au, which is significantly higher than that of urea (18.53 au). researchgate.net
Table 2: Calculated First Hyperpolarizability (β) for Selected NLO Compounds
| Compound | β (a.u.) | Computational Method |
|---|---|---|
| Urea | 18.53 | DFT |
| p-Nitroaniline | 3450 (gas phase) | DFT |
This table provides reference values for first hyperpolarizability to contextualize the potential NLO activity of push-pull systems. rug.nlresearchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. uokerbala.edu.iq By mapping the potential energy surface (PES), theoretical chemists can identify stable intermediates, products, and, crucially, the high-energy transition states that connect them. This provides a molecular-level picture of the reaction pathway and allows for the calculation of activation energies and reaction rates. rsc.org
For analogues of this compound, such as 4-methyl aniline, reaction mechanisms have been studied in detail using high-level quantum chemical methods. researchgate.net A computational study on the reaction of 4-methyl aniline with hydroxyl radicals employed the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to explore the mechanism and kinetics. researchgate.net Such studies involve:
Geometry Optimization: Locating the minimum energy structures of reactants, intermediates, and products.
Transition State Searching: Finding the first-order saddle point on the PES that corresponds to the transition state of a specific reaction step.
Frequency Calculations: Confirming the nature of stationary points (minima have all real frequencies; transition states have one imaginary frequency) and obtaining zero-point vibrational energies (ZPVE).
Kinetics Calculations: Using theories like Transition State Theory (TST) or RRKM theory to calculate rate coefficients over a range of temperatures and pressures. researchgate.net
These computational approaches allow for a deep understanding of reaction feasibility, product distribution, and the influence of various reaction conditions without the need for extensive experimental work. rsc.org
Table 3: Example of Computational Methods in a Mechanistic Study of 4-Methyl Aniline + OH
| Parameter | Method/Theory | Purpose |
|---|---|---|
| Geometries & Frequencies | M06-2X/6-311++G(3df,2p) | Optimization of reactants, intermediates, transition states, and products. |
| Single-Point Energies | CCSD(T)/6-311++G(3df,2p) | Refinement of energies for higher accuracy. |
This table summarizes the computational protocol used in a study on an aniline analogue, illustrating a typical theoretical approach to mechanistic investigation. researchgate.net
Theoretical Basis for Understanding Regioselectivity and Stereoselectivity
The principles of regioselectivity and stereoselectivity are central to controlling the outcomes of chemical reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. youtube.com Theoretical models are vital for predicting and explaining these preferences.
Regioselectivity: In reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, the regiochemical outcome is governed by the electronic nature of the substituents.
Amino (-NH₂) Group: This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. masterorganicchemistry.com
Sulfonyl (-SO₂R) Group: This is a strong deactivating group and is meta-directing. Its powerful electron-withdrawing inductive and resonance effects destabilize the arenium ion intermediate, particularly when the attack is at the ortho and para positions.
Therefore, in an electrophilic substitution reaction, an incoming electrophile would be directed primarily to the positions ortho to the activating amino group. The theoretical basis for this can be visualized through the analysis of calculated electrostatic potential maps or frontier molecular orbitals (HOMO/LUMO), which indicate the most nucleophilic sites on the molecule.
Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create or modify a stereocenter. While this compound itself is achiral, stereoselectivity could be relevant in several contexts:
Synthesis: If the pentyl chain or another part of the molecule were to be synthesized using chiral precursors or asymmetric catalysts, stereoselective control would be essential.
Reactions at a Prochiral Center: Reactions at a carbon atom that would become a stereocenter (a prochiral center) can be controlled to favor one enantiomer or diastereomer.
Catalysis: The use of chiral catalysts or ligands can induce stereoselectivity in reactions involving the substrate. mdpi.com
The theoretical understanding of stereoselectivity often involves computational modeling of the transition states for the formation of different stereoisomers. The preferred product corresponds to the reaction pathway with the lowest energy transition state, which can be influenced by steric hindrance or specific stabilizing interactions between the substrate and a chiral catalyst. masterorganicchemistry.com
Advanced Spectroscopic Characterization Techniques for Arylsulfonyl Anilines
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. triprinceton.orgphotothermal.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes a change in the dipole moment of its bonds. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the bonds. photothermal.com
For 4-(Pentane-1-sulfonyl)aniline, the key functional groups are the aniline (B41778) moiety (the benzene (B151609) ring and the amino group) and the pentanesulfonyl group. The vibrational modes associated with these groups provide a unique spectroscopic fingerprint.
Key Vibrational Modes for this compound:
Aniline Moiety:
N-H Stretching: The amino (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. asianpubs.org These bands are often weaker in the Raman spectrum.
Aromatic C-H Stretching: The stretching of the carbon-hydrogen bonds on the benzene ring is observed above 3000 cm⁻¹.
C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹.
N-H Bending: The scissoring or bending vibration of the NH₂ group typically appears around 1600 cm⁻¹. asianpubs.org
Sulfonyl Group (SO₂):
Asymmetric and Symmetric SO₂ Stretching: The sulfonyl group is characterized by two strong absorption bands in the IR spectrum corresponding to its asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. These are often strong in both IR and Raman spectra. researchgate.net
Pentane (B18724) Chain:
Aliphatic C-H Stretching: The pentane chain will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.
CH₂ Bending (Scissoring) and Rocking: These vibrations occur in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
The combination of IR and Raman spectroscopy provides a robust method for confirming the presence of the key functional groups in this compound and can be used to assess the purity of the sample.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Amino (NH₂) | Asymmetric Stretch | ~3450 | ~3450 | Medium-Strong (IR), Weak (Raman) |
| Amino (NH₂) | Symmetric Stretch | ~3350 | ~3350 | Medium (IR), Weak (Raman) |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 | Strong |
| Amino (NH₂) | Bending (Scissoring) | ~1620 | ~1620 | Medium |
| Aromatic C=C | Stretch | 1500-1600 | 1500-1600 | Medium-Strong |
| Aliphatic CH₂ | Bending (Scissoring) | ~1465 | ~1465 | Medium |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1325 | ~1325 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1150 | ~1150 | Strong |
| C-N | Stretch | 1250-1350 | 1250-1350 | Medium |
| C-S | Stretch | 650-750 | 650-750 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov
For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for the proposed structure.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. libretexts.org
Aromatic Protons: The protons on the aniline ring will appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing sulfonyl group.
Amino Protons: The NH₂ protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Pentane Chain Protons: The protons of the pentyl group will appear as a series of multiplets in the upfield region (δ 0.8-3.2 ppm). The protons on the carbon adjacent to the sulfonyl group (α-protons) will be the most deshielded. The terminal methyl group will appear as a triplet.
Diastereotopic Protons: It is noteworthy that the methylene (B1212753) (CH₂) protons in the pentyl chain, particularly those closer to the chiral center that could be created upon certain reactions, could potentially be diastereotopic, leading to more complex splitting patterns. masterorganicchemistry.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Aromatic Carbons: The benzene ring will show four distinct signals for the six carbons due to symmetry. The carbons attached to the nitrogen and sulfur atoms will have characteristic chemical shifts.
Pentane Chain Carbons: The five carbons of the pentyl chain will each give a distinct signal in the aliphatic region of the spectrum. The carbon directly bonded to the sulfonyl group will be the most downfield.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to NH₂) | ~6.7 | Doublet | 2H |
| Aromatic (ortho to SO₂) | ~7.6 | Doublet | 2H |
| Amino (NH₂) | Variable (e.g., 4.0-5.0) | Broad Singlet | 2H |
| Methylene (α to SO₂) | ~3.1 | Triplet | 2H |
| Methylene (β to SO₂) | ~1.7 | Multiplet | 2H |
| Methylene (γ to SO₂) | ~1.3 | Multiplet | 2H |
| Methylene (δ to SO₂) | ~1.2 | Multiplet | 2H |
| Methyl (terminal) | ~0.8 | Triplet | 3H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-NH₂) | ~150 |
| Aromatic (C-SO₂) | ~130 |
| Aromatic (CH, ortho to NH₂) | ~115 |
| Aromatic (CH, ortho to SO₂) | ~129 |
| Methylene (α to SO₂) | ~55 |
| Methylene (β to SO₂) | ~28 |
| Methylene (γ to SO₂) | ~24 |
| Methylene (δ to SO₂) | ~22 |
| Methyl (terminal) | ~14 |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for studying compounds with conjugated π-systems, such as aromatic rings. lkouniv.ac.in
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the electronic transitions within the aniline chromophore. The presence of the sulfonyl group, an electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring will influence the energies of these transitions.
π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. These are typically high-energy transitions and result in strong absorption bands. For substituted benzenes, these bands are often observed in the 200-300 nm range.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair of the nitrogen atom in the amino group) to an antibonding π* orbital of the aromatic ring. lkouniv.ac.in These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.
The solvent can influence the position of these absorption maxima. For instance, in polar solvents, n → π* transitions often experience a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift. uobabylon.edu.iq
Table 4: Predicted UV-Visible Absorption Maxima for this compound
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |
| π → π | ~230 | High | Ethanol |
| n → π | ~280 | Low to Medium | Ethanol |
High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF for Precise Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. rsc.orgbenthamdirect.com
For this compound (C₁₁H₁₇NO₂S), HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion. The calculated exact mass for [M+H]⁺ (the protonated molecule) is 228.1053. HRMS can measure this with a high degree of accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for the analysis of non-volatile and thermally labile molecules. news-medical.netduke.edu In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. nih.gov While often used for large biomolecules, MALDI-TOF can also be applied to smaller organic molecules. duke.edunih.gov It can be particularly useful for confirming the molecular weight and for analyzing reaction mixtures during synthesis. core.ac.uk
Table 5: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 228.1053 | 228.1051 | -0.9 |
| [M+Na]⁺ | 250.0872 | 250.0870 | -0.8 |
X-ray Crystallography for Single-Crystal Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.comwikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. libretexts.org
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure.
Precise bond lengths and bond angles. wikipedia.org
The conformation of the pentyl chain in the solid state.
The geometry around the sulfur atom (typically tetrahedral).
Information on intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygen atoms, which dictate the crystal packing.
Obtaining suitable single crystals is often a challenging but crucial step for this analysis. wikipedia.org The resulting crystal structure provides the ultimate proof of the molecular architecture. iucr.orgnih.goviucr.orgdntb.gov.ua
Derivatization and Chemical Transformations of 4 Pentane 1 Sulfonyl Aniline
Post-Sulfonylation Functionalization Strategies
Following the introduction of the pentanesulfonyl group onto the aniline (B41778) scaffold, further functionalization can be achieved through several strategies. These strategies exploit the reactivity of the remaining functional groups: the primary amino group and the activated aromatic ring.
The primary amino group of 4-(pentane-1-sulfonyl)aniline can undergo a range of reactions typical of anilines, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the para-sulfonyl group. byjus.comrsc.org Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is also a common strategy to protect the amino group. libretexts.org
Alkylation: Introduction of alkyl groups at the nitrogen atom, which can be challenging due to the reduced nucleophilicity but can be achieved under specific conditions. google.comnih.gov
Diazotization: Conversion of the amino group into a diazonium salt, a highly versatile intermediate. researchgate.net This diazonium salt can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl) onto the aromatic ring, replacing the amino group.
The aromatic ring itself, influenced by the directing effects of the amino and sulfonyl groups, is also a site for further modification. The amino group is a strong activating, ortho-, para-directing group, while the sulfonyl group is a deactivating, meta-directing group. byjus.commasterorganicchemistry.com This interplay governs the regioselectivity of electrophilic aromatic substitution reactions. libretexts.org Given the para-substitution, the ortho positions to the amino group are the most likely sites for electrophilic attack.
| Functionalization Target | Reaction Type | Potential Reagents | Expected Product Type |
| Amino Group | Acylation | Acyl chlorides, Anhydrides | N-acyl-4-(pentane-1-sulfonyl)aniline |
| Amino Group | Alkylation | Alkyl halides | N-alkyl-4-(pentane-1-sulfonyl)aniline |
| Amino Group | Diazotization | NaNO₂, HCl | 4-(Pentane-1-sulfonyl)benzenediazonium salt |
| Aromatic Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Ortho-substituted-4-(pentane-1-sulfonyl)aniline |
Formation of N-Heterocycles via In Situ Generated Arylsulfonylimines (from N-(arylsulfonyl)benzylamines)
A significant application of arylsulfonamides, analogous to this compound, lies in the synthesis of nitrogen-containing heterocycles. This is often achieved through the in situ generation of N-arylsulfonylimines. acs.orgnih.gov While the direct precursor in the cited literature is N-(arylsulfonyl)benzylamine, the underlying principle can be extended to derivatives of this compound.
The process typically involves the oxidation of an N-(arylsulfonyl)benzylamine to the corresponding N-arylsulfonylimine. acs.orgnih.govresearchgate.net A mild and efficient method for this transformation utilizes potassium persulfate (K₂S₂O₈) as an oxidant in the presence of a base like pyridine (B92270). acs.orgnih.gov This method is noted for its operational simplicity, short reaction times, and high yields. acs.orgnih.gov
The generated N-arylsulfonylimine is a highly reactive intermediate due to its electron-deficient nature. researchgate.net It can readily participate in a variety of transformations, including cycloaddition reactions and nucleophilic additions. acs.org A key application is the "one-pot" tandem synthesis of pharmaceutically relevant N-heterocycles. acs.orgnih.gov In this approach, the in situ generated N-arylsulfonylimine reacts with an ortho-substituted aniline. The reaction proceeds through a transimination followed by an intramolecular nucleophilic addition and subsequent oxidation to yield the final heterocyclic product. acs.orgresearchgate.net
Plausible reaction mechanism for one-pot N-heterocycle synthesis:
Oxidation: The starting N-(arylsulfonyl)benzylamine is oxidized to the N-arylsulfonylimine. acs.org
Transimination: The N-arylsulfonylimine reacts with an ortho-substituted aniline to form a new imine intermediate. acs.org
Intramolecular Cyclization: The nucleophilic group at the ortho position of the aniline attacks the imine carbon, leading to a cyclized intermediate. acs.org
Oxidation/Aromatization: The cyclized intermediate is oxidized to furnish the stable, aromatic N-heterocycle. acs.org
This strategy has been successfully employed to synthesize various heterocycles, demonstrating the synthetic utility of in situ generated arylsulfonylimines. acs.orgacs.org
Selective Hydrolysis Reactions for Directing Group Removal
The arylsulfonyl group is often employed as a protecting group for amines due to its stability. lookchem.com However, its removal can be challenging, often requiring harsh conditions that may not be compatible with other functional groups in the molecule. google.com Consequently, the development of methods for the selective cleavage of the N-S bond in sulfonamides is an area of significant research interest.
Several strategies have been developed for the deprotection of sulfonamides, which can be broadly categorized as reductive or acidic cleavage methods.
Acidic Hydrolysis: Trifluoromethanesulfonic acid (TfOH) has been shown to be effective for the chemoselective hydrolysis of N-arylsulfonamides. chemistrysteps.comnih.gov A near-stoichiometric amount of TfOH can efficiently deprotect neutral or electron-deficient N-arylsulfonamides. chemistrysteps.comnih.gov The selectivity of this method allows for the discrimination between different types of sulfonamide protecting groups. chemistrysteps.com However, for electron-rich substrates, sulfonyl group migration may occur as a side reaction. chemistrysteps.comnih.gov
Reductive Cleavage: Reductive methods offer an alternative to acidic hydrolysis. A photoactivated neutral organic super electron donor has been reported to cleave arenesulfonamides at room temperature. beilstein-journals.org Another approach involves using sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent under irradiation with 407 nm LEDs. cam.ac.uk These conditions are also effective for the deprotection of sulfonamides. cam.ac.uk
| Deprotection Method | Reagents | Key Features |
| Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Chemoselective for neutral/electron-deficient sulfonamides; potential for sulfonyl migration in electron-rich systems. chemistrysteps.comnih.gov |
| Reductive Cleavage (Photochemical) | Photoactivated organic electron donor | Occurs at room temperature. beilstein-journals.org |
| Reductive Cleavage (Photochemical) | Sodium formate, thiol, 407 nm LED | Mild conditions. cam.ac.uk |
Investigation of Functional Group Compatibility and Tolerance in Advanced Transformations
The utility of a chemical transformation is greatly enhanced if it is tolerant of a wide range of functional groups. For derivatives of this compound, investigations into advanced chemical transformations have often highlighted the compatibility of the sulfonamide moiety with various reaction conditions.
SuFEx Click Chemistry: The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is known for its high functional group tolerance. acs.org The S-F bond is remarkably stable to many chemical environments, including oxidation, reduction, and strong acids, yet can be activated for reaction under specific conditions. acs.org This allows for SuFEx reactions to be performed on complex molecules containing various functional groups without the need for protecting groups.
C-H Functionalization: In iron-catalyzed C-H functionalization of allenes using N-sulfonyl hemiaminal ether reagents, a variety of functional groups were found to be compatible. nih.gov For instance, enolizable esters gave good results under the optimized conditions. nih.gov Furthermore, the allene (B1206475) group underwent selective functionalization in the presence of terminal alkenes or aryl alkynes, demonstrating high chemoselectivity. nih.gov
Deprotection Reactions: Methods developed for the deprotection of sulfonamides have also been evaluated for their functional group tolerance. For example, a reductive cleavage method using a recyclable photoredox catalyst demonstrated good functional group tolerance. cam.ac.uk Similarly, acidic hydrolysis with TfOH is compatible with functional groups such as nitriles, amides, esters, and aldehydes. chemistrysteps.com
Cross-Coupling Reactions: In the context of synthesizing N,N-diarylsulfonamides via Ni-catalyzed C-N cross-coupling, the process is compatible with both electron-deficient and electron-rich aryl and heteroaryl bromides. google.com This tolerance allows for its application in late-stage derivatizations of complex molecules. google.com
The robustness of the sulfonamide group under various reaction conditions makes it a valuable component in the design of complex synthetic routes, allowing for the late-stage functionalization of molecules without interfering with other sensitive parts of the structure. nih.govlibretexts.org
Site-Selective Halogenation of N-Sulfonylanilines
The selective introduction of halogen atoms onto the aromatic ring of N-sulfonylanilines, such as this compound, is a valuable transformation for generating intermediates for further synthetic elaboration, particularly in cross-coupling reactions. The regioselectivity of halogenation is primarily governed by the electronic and steric effects of the substituents on the aniline ring. chemistrysteps.com
The amino group (or its sulfonated form) is a powerful ortho-, para-director. byjus.com Since the para-position is occupied by the pentanesulfonyl group in the parent molecule, electrophilic halogenation is expected to occur at the ortho-positions relative to the amino group.
Several methods have been developed for the site-selective halogenation of N-sulfonylanilines:
Electrochemical Halogenation: An electrochemical method for the selective C-H mono- and multi-bromination of N-sulfonylanilines has been reported. organic-chemistry.org This method proceeds smoothly under mild conditions on a cost-effective carbon fiber electrode and exhibits a broad substrate scope. The transformation involves anodic oxidation, aromatic electrophilic substitution, and deprotonation. organic-chemistry.org
Directed Halogenation: The use of a directing group can achieve high regioselectivity. For instance, a copper-catalyzed ortho-halogenation of anilines protected with a removable N-(2-pyridyl)sulfonyl group has been developed, showing excellent mono-substitution selectivity and high ortho-regiocontrol. mdpi.com A similar strategy involving a nickel- and cobalt-catalyzed sequential iodination using an 8-aminoquinoline (B160924) directing group has also been reported to achieve ortho-iodination of arylsulfonamides. nih.gov
Reagent-Based Halogenation: The use of specific halogenating agents in tailored solvent systems can also control regioselectivity. For example, N-halosuccinimides in hexafluoroisopropanol have been used for the regioselective halogenation of a broad range of arenes. acs.org Another method employs HBr and Selectfluor in water for the highly regioselective bromination of anilides. For substrates with an unprotected para-position, para-mono-bromination occurs exclusively, whereas ortho-mono-brominated products are formed when the para-position is blocked. researchgate.net
These methods provide a toolkit for the precise installation of halogen atoms on the aromatic core of this compound and its derivatives, opening avenues for the synthesis of more complex molecular architectures.
| Halogenation Method | Key Reagents/Conditions | Regioselectivity |
| Electrochemical Bromination | NaBr/HBr, Carbon Fiber Electrode | Mono- or multi-bromination at positions ortho to the amino group. organic-chemistry.org |
| Directed Iodination | 8-Aminoquinoline directing group, Ni(II) and Co(II) catalysts, I₂ | Ortho-iodination. nih.gov |
| Directed Halogenation | N-(2-pyridyl)sulfonyl directing group, Cu(II) catalyst, NXS | Ortho-halogenation. mdpi.com |
| Reagent-Based Bromination | HBr, Selectfluor, water | Ortho-bromination (when para-position is blocked). researchgate.net |
Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry for Modular Synthesis
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, enabling the rapid and modular synthesis of functional molecules. organic-chemistry.orgresearchgate.net This chemistry is particularly relevant to compounds like this compound, as its derivatives, specifically the corresponding sulfonyl fluoride, can act as key building blocks in SuFEx reactions.
The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silyl (B83357) ether or an alcohol, to form a stable sulfonate (R-SO₃-R') or a sulfonamide (R-SO₂-NR'R'') linkage. mdpi.comresearchgate.netnih.gov The S(VI)-F bond is exceptionally stable under many conditions but can be selectively activated to undergo substitution. acs.orgnih.govnih.gov This latent reactivity provides a high degree of orthogonality, a key principle of click chemistry. acs.org
Key Features of SuFEx Chemistry:
High Stability and Orthogonality: Sulfonyl fluorides are resistant to oxidation, reduction, and strong acids, allowing them to be incorporated into complex molecules without interfering with other functional groups. acs.orgnih.gov
Modular Synthesis: SuFEx allows for the connection of molecular modules with high efficiency and selectivity, which is ideal for creating libraries of compounds for drug discovery and materials science. researchgate.netrsc.orgacs.org
Biocompatibility: The stability of the sulfonyl fluoride group and the resulting linkages makes SuFEx suitable for applications in biological systems. acs.orgnih.gov
An important advancement in this area is "Accelerated SuFEx Click Chemistry" (ASCC), which utilizes a synergistic catalytic system, such as a hindered guanidine (B92328) base (e.g., BTMG) and a silylating agent (e.g., HMDS), to facilitate the rapid coupling of alcohols with SuFExable hubs. organic-chemistry.orgmdpi.comresearchgate.net This method often allows for lower catalyst loadings and significantly shorter reaction times compared to classical SuFEx protocols. mdpi.com
For a compound like this compound, the corresponding sulfonyl fluoride, 4-(pentane-1-sulfonyl)benzenesulfonyl fluoride, would be a valuable "SuFExable hub." This hub could then be reacted with a diverse range of alcohol or amine nucleophiles to rapidly generate a library of derivatives with varied functionalities, connected via the robust sulfonate or sulfonamide linkage. This modular approach streamlines the synthesis of complex molecules and is a powerful tool for exploring chemical space. rsc.orgacs.org
Applications in Advanced Organic Synthesis and Materials Science
Utility as Versatile Building Blocks in the Synthesis of Complex Organic Molecules
The structure of 4-(Pentane-1-sulfonyl)aniline, featuring a para-substituted aniline (B41778) ring, positions it as a versatile building block in organic synthesis. Aniline and its derivatives are foundational precursors for a vast array of more complex molecules. The amino group is a key functional handle that can undergo numerous transformations, including diazotization to form diazonium salts, which are themselves highly versatile intermediates for introducing a wide range of functional groups.
Furthermore, the amino group can be readily acylated, alkylated, or used in coupling reactions to construct larger molecular frameworks. The presence of the sulfonyl group significantly influences the reactivity of the aniline ring. Sulfonamides, formed through reactions of the amino group, are a cornerstone of medicinal chemistry and can act as protective groups in multi-step syntheses. Protective groups are essential in complex synthesis to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule.
Integration into Ligand Design for Catalysis
The electronic and steric properties of this compound make its core structure a candidate for integration into ligand design for transition metal catalysis. The sulfonyl group acts as a strong electron-withdrawing group, which can modulate the electronic character of ligands, thereby influencing the activity and selectivity of the metallic center.
In homogeneous gold catalysis, the performance of the catalyst is significantly influenced by the steric and electronic properties of the ancillary ligand. acs.orgresearchgate.net Ligands play a crucial role in activating carbon-carbon multiple bonds and facilitating key steps in the catalytic cycle, such as protodeauration. researchgate.net The incorporation of sulfonyl groups into ligand structures has been shown to be an effective strategy for tuning catalyst performance. For example, in the gold-catalyzed transformation of N-sulfonyl ynamides, the sulfonyl group is an active participant in the reaction mechanism, undergoing a Current time information in Bangalore, IN.nih.gov-migration. frontiersin.org
While this compound itself is not a ligand, its aniline group provides a straightforward point of attachment for constructing more complex phosphine (B1218219) or carbene-based ligands. A ligand derived from this molecule would possess a sulfonyl moiety that could decrease the electron density at the gold center, potentially enhancing its Lewis acidity and its ability to activate alkynes or allenes. This modulation can lead to accelerated reaction rates and, in some cases, enable transformations that are not feasible with conventional, more electron-rich ligands. chinesechemsoc.org The interplay between the ligand's electronic properties and steric bulk is critical for achieving high efficiency and selectivity in gold-catalyzed reactions. acs.org
Pyridine-bisoxazoline (PYBOX) ligands are a prominent class of C2-symmetric, tridentate ligands widely used in asymmetric catalysis. strem.comnih.gov The introduction of a sulfonyl group onto the pyridine (B92270) backbone of a PYBOX ligand has been demonstrated as a powerful strategy for enhancing catalytic performance. nih.gov
Newly developed PYBOX ligands featuring a C4 sulfonyl group have proven highly effective in the kinetic resolution of racemic α-chiral azides through copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The presence of the sulfonyl group serves multiple functions: it decreases the Lewis basicity of the ligand, which in turn increases the electrophilicity of the copper center, leading to better recognition of the azide (B81097) substrate. nih.gov Additionally, the sulfonyl group acts as a shielding element, creating a more effective chiral pocket around the catalyst's active site. nih.gov
| Ligand Type | Key Feature | Effect on Catalysis | Application Example | Reference |
|---|---|---|---|---|
| Standard PYBOX | Tridentate, C2-symmetric | Effective for various asymmetric transformations like hydrosilylation. | Asymmetric hydrosilylation of ketones. | strem.com |
| Sulfonyl-PYBOX | C4 sulfonyl group on pyridine ring | Decreases ligand basicity, increases metal electrophilicity, and acts as a shielding group. | Kinetic resolution of α-tertiary azides via CuAAC. | nih.govresearchgate.net |
| Cyclometalated NHC-PYBOX | Combination of pybox with a cyclometalated N-heterocyclic carbene (NHC) | Modulates electronic properties and enhances asymmetric induction. | Enantioselective C(sp³)-H aminations. | nih.gov |
The data clearly shows that modifying the basic PYBOX structure with electronically active groups like sulfonyls can lead to significant improvements in catalytic selectivity and efficiency.
Nickel-catalyzed C-N cross-coupling reactions are powerful methods for synthesizing N-aryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov A significant challenge in this area is the arylation of sterically hindered amines. nih.govrsc.org The success of these challenging transformations often hinges on the rational design of N-Heterocyclic Carbene (NHC) ligands. rsc.org
NHC ligands are strong σ-donors and their steric and electronic properties can be finely tuned. rsc.orgnih.gov The development of unsymmetrical NHC ligands that are both bulky and flexible has been crucial for promoting the arylation of sterically demanding amines. nih.govrsc.org These ligands must effectively balance the rates of the key elementary steps in the catalytic cycle: oxidative addition and reductive elimination. rsc.org
A hypothetical NHC ligand derived from this compound would incorporate both steric bulk (from the pentylsulfonyl group) and specific electronic features. The electron-withdrawing sulfonyl group would influence the donor properties of the resulting NHC ligand. The design of such "smart" NHC ligands, which can adapt their properties to the requirements of a specific catalytic step, is an active area of research. acs.org The application of bulky and electronically tailored NHC ligands has enabled Ni-catalyzed aminations with a broad substrate scope and excellent functional group compatibility under mild conditions. nih.govrsc.org
Exploration in Polymeric Materials and Macromolecular Architectures
Aniline is a key monomer for the synthesis of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. rsc.orgresearchgate.net The properties of PANI can be significantly modified by synthesizing copolymers or by using substituted anilines as monomers. researchgate.net
The incorporation of this compound into a polymer backbone, either as a comonomer with aniline or as the sole monomeric unit, would be expected to impart specific properties to the resulting macromolecule. Polymer synthesis techniques such as chain-growth and step-growth polymerization can be employed to create these materials. nih.govsigmaaldrich.com The bulky and non-polar pentylsulfonyl substituent would likely increase the solubility of the polymer in common organic solvents, a common challenge with rigid-rod polymers like PANI. researchgate.net This improved processability would be advantageous for fabricating thin films and other structures for electronic devices.
Furthermore, the strong electron-withdrawing sulfonyl group would alter the electronic properties of the polymer, influencing its bandgap, conductivity, and redox behavior. researchgate.net Designing monomers that contain both aniline and other heterocyclic units is a known strategy to enhance the final properties of the polymer. researchgate.net By strategically incorporating monomers like this compound, it is possible to create tailor-made polymers with optimized characteristics for specific applications in electronics, sensors, or anticorrosive coatings. idu.ac.id
Potential in Non-Linear Optics (NLO) Materials Development
Organic materials with significant second- or third-order non-linear optical (NLO) properties are of great interest for applications in optical data storage, signal processing, and telecommunications. researchgate.netresearchgate.net A common molecular design for NLO chromophores involves a π-conjugated system substituted with electron-donating and electron-accepting groups. researchgate.net This "push-pull" architecture leads to a large change in dipole moment upon electronic excitation, which is a key contributor to a high second hyperpolarizability (γ), a measure of third-order NLO activity. researchgate.net
The compound this compound fits this design paradigm perfectly. The primary amino group (-NH₂) is a well-known electron donor, while the sulfonyl group (-SO₂) is a strong electron acceptor. These two groups are connected through a benzene (B151609) ring, which provides the necessary π-conjugation. This intramolecular charge transfer character is a strong indicator of potential NLO activity. tandfonline.com
Theoretical and experimental studies on similar sulfonamide and sulfonyl-containing derivatives have confirmed their promise as NLO materials. researchgate.netnih.gov A key factor determining NLO properties is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. researchgate.nettandfonline.com The investigation of open-shell diradical systems has also emerged as a new paradigm for achieving drastically enhanced third-order NLO properties. aps.org The specific structure of this compound, with its potent donor-acceptor pair, makes it a strong candidate for further investigation and development as an NLO material.
| Compound Class | Key Structural Feature | NLO Property of Interest | Governing Principle | Reference |
|---|---|---|---|---|
| Sulfonamide Derivatives | Donor-Acceptor system via π-bridge | First Hyperpolarizability (β) | Intramolecular charge transfer (ICT) from donor to acceptor group. | researchgate.net |
| Azo Sulfonamides | Extended π-conjugation with azo group | High total first hyperpolarizability (βtot) | Inverse relationship between βtot and HOMO-LUMO energy gap. | researchgate.net |
| 2-Phenyl Sulfanyl Aniline | Polarizable sulfur atom | Second Harmonic Generation (SHG) | Small HOMO-LUMO gap confirms NLO activity due to ICT. | tandfonline.com |
| Sulfur-Rich Compounds | High concentration of sulfur atoms | Second Hyperpolarizability (γ) | High figures of merit can be achieved without significant linear or nonlinear absorption. | illinois.edu |
Contribution to Crystal Engineering and Supramolecular Chemistry
The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the nature and directionality of intermolecular interactions. Supramolecular chemistry, a closely related discipline, investigates the chemistry of molecular assemblies and intermolecular bonds. For this compound, its potential in these areas is rooted in the functional groups it possesses.
The sulfonamide moiety (–SO₂NH–) is a well-established and reliable hydrogen bond donor due to the polarization of the N-H bond by the adjacent electron-withdrawing sulfonyl group. This acidic proton can readily participate in strong hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen. doi.org Simultaneously, the oxygen atoms of the sulfonyl group act as effective hydrogen bond acceptors. This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks, which are fundamental to crystal engineering. acs.org
In the case of this compound, the aniline nitrogen and its attached hydrogens provide additional sites for hydrogen bonding. It is plausible that these molecules could self-assemble into various supramolecular synthons, such as chains or sheets, stabilized by N-H···O hydrogen bonds between the sulfonamide groups of neighboring molecules. royalsocietypublishing.org The presence of the aniline group could introduce further complexity and possibilities for creating extended architectures.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Potential Interaction Type |
| Sulfonamide N-H | Sulfonamide O | Intermolecular Hydrogen Bond |
| Aniline N-H | Sulfonamide O | Intermolecular Hydrogen Bond |
| Aniline N-H | Aniline N | Intermolecular Hydrogen Bond |
It is important to note that while these potential interactions are based on the known chemistry of sulfonamides and anilines, the actual supramolecular assembly of this compound would need to be confirmed through experimental crystallographic studies.
Electrochemical Applications beyond Direct Synthesis (e.g., Electroactive Molecule Screening)
The electrochemical behavior of aniline and its derivatives has been a subject of significant research, particularly in the context of conducting polymers and sensor development. acs.orgresearchgate.net The aniline moiety in this compound makes it an electroactive molecule, meaning it can be oxidized at an electrode surface.
Studies on various alkylanilines have shown that they undergo irreversible electrochemical N-oxidation. nih.gov The potential at which this oxidation occurs is influenced by the nature and position of the substituents on the aniline ring. nih.gov For this compound, the electron-withdrawing nature of the pentane-1-sulfonyl group at the para position is expected to increase the oxidation potential compared to unsubstituted aniline, making it more difficult to oxidize.
The electroactivity of this compound suggests its potential use in electrochemical screening assays. In such applications, the molecule could serve as a reporter. For instance, if the molecule is part of a larger assembly that interacts with a target analyte, this interaction could lead to a measurable change in its electrochemical properties, such as a shift in its oxidation potential or a change in the peak current. This principle is the basis for many electrochemical biosensors.
Furthermore, the electrochemical oxidation of aniline derivatives often leads to the formation of polymeric films on the electrode surface. rsc.org The properties of these films are highly dependent on the structure of the monomer. The presence of the pentylsulfonyl group in this compound could impart specific properties to such a polymer, for instance, influencing its solubility, morphology, or ion-exchange capabilities. lew.ro
Table 2: Predicted Electrochemical Properties of this compound in Comparison to Aniline
| Compound | Expected Oxidation Behavior | Effect of Substituent | Potential Application |
| Aniline | Reversible/Quasi-reversible Oxidation | - | Monomer for conducting polymers |
| This compound | Irreversible Oxidation | Increased oxidation potential due to electron-withdrawing -SO₂R group | Component in electrochemical sensors, modified electrode surfaces |
While these electrochemical applications are speculative, they are grounded in the well-established electrochemical behavior of aniline and its derivatives. nih.govmdpi.com Detailed experimental studies, such as cyclic voltammetry, would be necessary to fully characterize the electrochemical properties of this compound and to explore its viability in these advanced applications.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Arylsulfonyl Anilines with Enhanced Selectivity
The synthesis of arylsulfonyl anilines is moving towards greener and more atom-economical approaches. A key focus is the development of methods that minimize waste and avoid harsh reaction conditions.
Continuous Flow Synthesis: New procedures in continuous flow reactors are being developed for the preparation of arylsulfonyl chlorides from aniline (B41778) starting materials. nih.gov These methods are often milder, requiring no added acid, and are more easily scalable and safer than traditional batch processes. nih.gov
Biomass-Derived Catalysts: Research into the use of biomass-derived catalysts, such as copper-based catalysts, for the sulfonylation of aniline derivatives is a promising sustainable approach. mdpi.com These heterogeneous catalysts can often be recovered and recycled multiple times without a significant loss of efficiency. mdpi.com
One-Pot Syntheses: One-pot procedures are being designed to synthesize sulfonyl fluorides and subsequently sulfonamides directly from anilines, streamlining the synthetic process and reducing the need for isolation of intermediates. mdpi.comresearchgate.netnih.gov For instance, a novel Sandmeyer-type sulfonyl chloride synthesis from anilines using DABSO as a stable SO2 surrogate has been developed. researchgate.netacs.org This method is operationally simple and inherently safer as it avoids the accumulation of highly energetic diazonium species. acs.org
A significant challenge remains in achieving high regioselectivity, particularly in the direct C-H functionalization of complex aniline derivatives. Future work will likely focus on designing catalysts that can precisely control the position of sulfonylation.
Deeper Mechanistic Insights into Complex C-S and C-N Bond Forming Reactions
A thorough understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future research will increasingly employ a combination of experimental and computational techniques to elucidate the intricate steps involved in C-S and C-N bond formation.
Computational Studies: Density Functional Theory (DFT) calculations are becoming indispensable for understanding reaction pathways. researchgate.netresearchgate.net For example, computational studies have been used to investigate the mechanism of enantiospecific reactions of sulfonimidoyl fluorides with anilines, highlighting the role of chelate-type coordination to a calcium catalyst. nih.govacs.orgacs.org These studies can help to predict the geometry of transition states and understand the factors controlling stereoselectivity. researchgate.net
Spectroscopic Analysis: In-situ spectroscopic techniques will be vital for observing reactive intermediates and understanding the kinetics of catalytic cycles. This can provide direct evidence for proposed mechanisms, such as the role of radical intermediates in certain sulfonylation reactions. chinesechemsoc.org
Isotope Labeling Studies: Experiments using isotopically labeled starting materials can definitively track the movement of atoms throughout a reaction, providing clear insights into bond-breaking and bond-forming events.
A key area of future investigation will be the elucidation of the precise roles of ligands, additives, and solvents in influencing the rate and selectivity of these complex transformations. researchgate.net
Rational Design of Catalytic Systems and Ligands for Asymmetric and Highly Efficient Transformations
The development of highly active and selective catalysts is a cornerstone of modern organic synthesis. For arylsulfonyl anilines, this involves the design of sophisticated ligands and catalyst systems that can facilitate challenging bond formations with high efficiency and stereocontrol.
Chiral Ligand Development: The design of new chiral ligands is essential for the asymmetric synthesis of sulfonyl anilines, particularly for creating molecules with specific three-dimensional structures. acs.orgmdpi.com Research is focused on creating ligands that can effectively control the stereochemical outcome of reactions, such as the atroposelective N-acylation of aniline-derived sulfonamides using chiral isothiourea catalysts. acs.org
Multi-Ligand Systems: An emerging strategy involves the use of multiple ligands in a single catalytic system. nih.gov This approach can lead to catalysts with broader substrate scope and higher reactivity than systems based on a single ligand. nih.gov
Photoredox and Metallaphotoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing area. frontiersin.orgchinesechemsoc.org Synergistic photoredox and transition metal catalysis offers new pathways for the synthesis of complex molecules under mild conditions. chinesechemsoc.org For example, a photoinduced cocatalyzed asymmetric [3+2] annulation of N-sulfonyl ketimines and alkynes has been developed to synthesize chiral spirocyclic sultams. chinesechemsoc.org
Future efforts will focus on creating more robust and recyclable catalysts, as well as developing catalytic systems that can operate under even milder conditions and with lower catalyst loadings. sigmaaldrich.com
| Catalyst System | Ligand Type | Application | Reference |
| Copper-based | Biomass-derived chitosan | Sulfonylation of anilines | mdpi.com |
| Chiral Isothiourea | Organocatalyst | Atroposelective N-acylation | acs.org |
| Palladium with Biarylphosphine Ligands | Multi-ligand system | C-N cross-coupling reactions | nih.gov |
| Photoredox/Cobalt | Synergistic catalysis | Asymmetric [3+2] annulation | chinesechemsoc.org |
Exploration of New Application Domains in Advanced Materials and Chemical Technologies
While arylsulfonyl anilines have established roles in medicinal chemistry, their potential in other areas is increasingly being recognized. mdpi.com Future research will explore their application in the development of advanced materials and as key components in new chemical technologies.
Fluorescent Materials: Certain 2,6-bis(arylsulfonyl)anilines exhibit strong fluorescence in the solid state due to intramolecular hydrogen bonds that restrict the rotation of the amino group. nih.gov These compounds have potential applications as fluorescent probes and in the development of new optical materials. nih.gov Some derivatives even display aggregation-induced emission, making them suitable for "turn-on" fluorescence detection of biomolecules like DNA. nih.gov
Organocatalysts: The inherent structural features of some arylsulfonyl anilines, such as their ability to form hydrogen bonds and their defined stereochemistry, make them promising candidates for the development of new organocatalysts.
"Click Chemistry" Building Blocks: The sulfonyl fluoride (B91410) group, which can be derived from anilines, is a key functional group in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". mdpi.com This powerful and versatile reaction is used for the rapid and efficient construction of complex molecules, with applications in drug discovery, polymer chemistry, and materials science. mdpi.com
The exploration of these new application domains will be driven by a deeper understanding of the structure-property relationships of arylsulfonyl anilines.
Integration of Artificial Intelligence and Machine Learning in Sulfonyl Aniline Chemistry Research
Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations and to suggest optimal reaction conditions. tandfonline.comnih.gov This can significantly accelerate the discovery and development of new synthetic methods for arylsulfonyl anilines. digitellinc.com
De Novo Molecular Design: Generative deep learning models can design novel molecules with desired properties. nih.gov This technology can be combined with automated synthesis platforms to rapidly create and screen new drug candidates based on the sulfonyl aniline scaffold. nih.gov
Retrosynthetic Analysis: AI-powered tools can assist chemists in planning the synthesis of complex target molecules by proposing retrosynthetic pathways. acs.org These tools can analyze vast amounts of chemical literature to identify the most efficient and reliable synthetic routes.
The synergy between AI, automation, and experimental chemistry holds immense promise for the future of research on 4-(Pentane-1-sulfonyl)aniline and related compounds, enabling the faster discovery of new molecules and materials with tailored functions. tandfonline.com
| AI/ML Application | Description | Potential Impact | Reference |
| Reaction Prediction | Predicts the products and yields of chemical reactions. | Accelerates the discovery of new synthetic methods. | acs.orgtandfonline.com |
| De Novo Design | Generates novel molecular structures with desired properties. | Enables rapid design and synthesis of new drug candidates. | nih.gov |
| Retrosynthetic Planning | Proposes synthetic routes for complex target molecules. | Streamlines the synthesis of complex chemical structures. | acs.org |
| Catalyst Design | Identifies promising catalyst structures for specific reactions. | Facilitates the development of more efficient and selective catalysts. | tandfonline.com |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-(Pentane-1-sulfonyl)aniline?
The synthesis of sulfonylated anilines typically involves sulfonation of the aniline precursor. For example, analogous compounds like 2-Fluoro-4-(methylsulfonyl)aniline are synthesized via a two-step process: (1) sulfonation using sulfonyl chlorides under controlled pH and temperature, and (2) purification via column chromatography or recrystallization . Key parameters include:
Q. How can researchers ensure purity and structural validation of this compound?
Purity is assessed using HPLC with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm . Structural confirmation employs:
Q. What are the critical stability considerations for this compound during storage?
this compound should be stored in amber vials at –20°C under inert gas (Ar/N) to prevent oxidation of the amine group. Stability tests for related sulfonylanilines show degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. How does the pentylsulfonyl substituent influence crystallographic packing and intermolecular interactions?
The bulky pentylsulfonyl group introduces steric hindrance, affecting crystal packing. In analogous structures (e.g., 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline), sulfonyl oxygen atoms form hydrogen bonds with adjacent amine groups, stabilizing the lattice. Refinement using SHELXL (via Olex2 or similar software) is recommended for modeling these interactions .
Q. What methodological approaches are suitable for studying the compound’s interaction with biological targets?
- Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity with enzymes like kinases or proteases. For example, similar anilines exhibit IC values in the µM range .
- Cellular Uptake Studies : Radiolabel the compound (e.g., H) and quantify uptake in cell lines (e.g., MCF-7) over 24–72 hours .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Q. How do electronic effects of the sulfonyl group impact reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl group deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For this compound, optimize using:
Key Recommendations for Experimental Design
- Contradiction Resolution : If NMR data conflicts with computational models (e.g., DFT-predicted vs. observed shifts), re-examine solvent effects or refine crystallographic data using SHELX .
- Advanced Characterization : Use Hirshfeld surface analysis (via CrystalExplorer) to map non-covalent interactions in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
